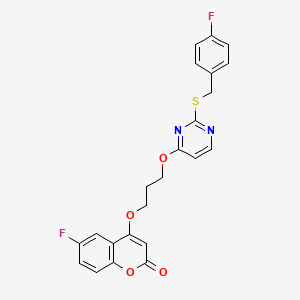
SARS-CoV-2-IN-53
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-53 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in inhibiting the replication of the virus, making it a candidate for further research and development in the fight against COVID-19.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-53 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research and development protocols of different laboratories.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can result in compounds with altered chemical properties.
科学研究应用
SARS-CoV-2-IN-53 has several scientific research applications, including:
Chemistry: The compound can be used as a tool to study the chemical properties and reactivity of potential antiviral agents.
Biology: Researchers can use this compound to investigate the biological mechanisms of viral inhibition and host-virus interactions.
Medicine: The compound holds potential as a therapeutic agent for treating COVID-19, pending further research and clinical trials.
Industry: this compound can be used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
作用机制
SARS-CoV-2-IN-53 exerts its effects by inhibiting the replication of SARS-CoV-2. The compound targets specific viral proteins and enzymes that are essential for the virus’s replication cycle. By binding to these molecular targets, this compound disrupts the viral replication process, thereby reducing the viral load in infected cells.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-53 is unique in its specific mechanism of action and molecular targets. Unlike other antiviral compounds, this compound may offer a different mode of inhibition, making it a valuable addition to the arsenal of antiviral agents against COVID-19.
属性
分子式 |
C23H18F2N2O4S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
6-fluoro-4-[3-[2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]oxypropoxy]chromen-2-one |
InChI |
InChI=1S/C23H18F2N2O4S/c24-16-4-2-15(3-5-16)14-32-23-26-9-8-21(27-23)30-11-1-10-29-20-13-22(28)31-19-7-6-17(25)12-18(19)20/h2-9,12-13H,1,10-11,14H2 |
InChI 键 |
JKKULFTYKUEDPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)OCCCOC3=CC(=O)OC4=C3C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



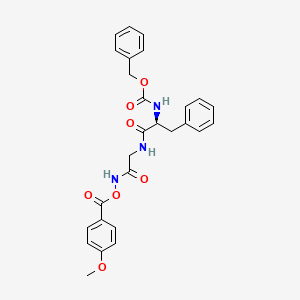
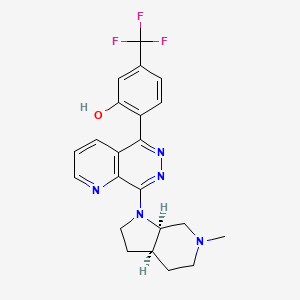
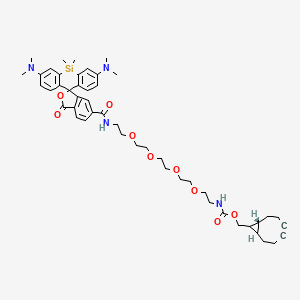


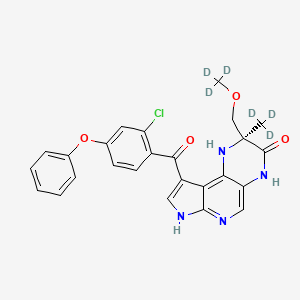
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
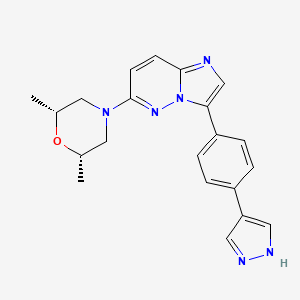
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
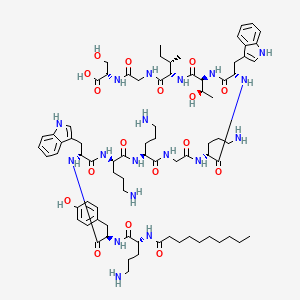
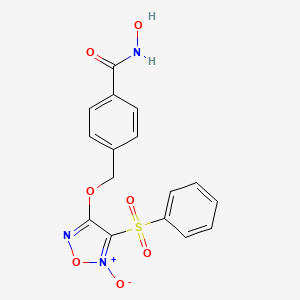
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

